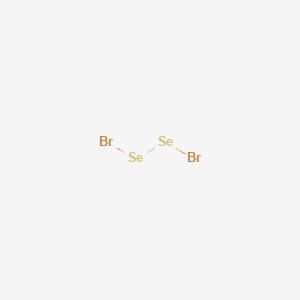

Selenium bromide (Se2Br2)

Description

Significance and Research Context of Chalcogen Halides

Chalcogen halides, compounds containing elements from Group 16 of the periodic table (oxygen, sulfur, selenium, and tellurium) bonded to halogens, represent a significant area of study in inorganic chemistry. wikipedia.orgresearchgate.net These compounds exhibit a wide range of structures and reactivity patterns, making them valuable for both fundamental research and practical applications. wikipedia.org Their importance stems from their role as versatile reagents and building blocks in the synthesis of novel materials with interesting electronic and optical properties. researchgate.netresearchgate.netrsc.org The study of chalcogen halides provides deep insights into bonding, structure, and reaction mechanisms, particularly concerning elements with diverse oxidation states like selenium. researchgate.netnih.gov

Historical Perspectives on Se2Br2 Investigations in Inorganic Chemistry

The exploration of selenium-halogen chemistry, including the study of diselenium (B1237649) dibromide, has a history stretching back several decades. Early investigations by researchers such as Lenher and Kao laid the initial groundwork for synthesizing selenium bromide compounds. However, the precise composition and structural details of these substances remained a subject of considerable scientific debate and further research.

Significant progress in understanding Se2Br2 came with the advent of advanced spectroscopic techniques. In particular, Raman spectroscopy and selenium-77 (B1247304) nuclear magnetic resonance (NMR) spectroscopy have been instrumental. researchgate.netcdnsciencepub.comcdnsciencepub.com Studies by Lamoureux and Milne, for instance, revealed that what was once considered pure diselenium dibromide is, in fact, an equilibrium mixture of several selenium-bromine species. This discovery fundamentally changed the perception of Se2Br2's behavior in solution. researchgate.netcdnsciencepub.com

Further structural insights were provided by gas electron diffraction and mass spectrometry, which helped to elucidate the composition of the vapor phase above selenium bromide compounds. Modern crystallographic studies have provided definitive structural data for solid Se2Br2, offering a more complete picture of its molecular architecture.

Scope and Objectives of Current Academic Inquiry into Se2Br2

Current research on diselenium dibromide is multifaceted, with several key areas of focus:

Equilibrium and Mechanistic Studies: A primary objective is to further unravel the complex equilibrium dynamics involving Se2Br2 and other selenium halides like selenium dibromide (SeBr2) and selenium tetrabromide (SeBr4). researchgate.netwikipedia.org Researchers are also investigating its role in reaction mechanisms, such as its influence on the kinetics of selenium(IV)-bromate reactions.

Materials Science Applications: There is growing interest in the potential applications of Se2Br2 in materials science. Investigations into its optical properties suggest its utility in developing nonlinear optical materials and semiconductor devices.

Structural and Spectroscopic Characterization: Continued application of advanced analytical techniques, including high-energy X-ray diffraction, is aimed at refining our understanding of the intermolecular correlations in liquid Se2Br2. scispace.com Spectroscopic studies remain crucial for characterizing its reactions and the formation of related compounds. researchgate.netntis.gov

Interactive Data Table: Properties of Diselenium Dibromide (Se2Br2)

| Property | Value | Source(s) |

| Molecular Formula | Br2Se2 | chemicalbook.com |

| Molecular Weight | 317.728 g/mol | |

| IUPAC Name | bromoselanyl selenohypobromite | |

| CAS Registry Number | 7789-52-8 | chemicalbook.com |

| Appearance | Dark red, oily liquid | chemicalbook.com |

| Boiling Point | 227 °C (decomposes) | chemicalbook.comchemthes.com |

| Density | 3.604 g/cm³ | chemicalbook.com |

| Solubility | Soluble in carbon disulfide (CS2) and chloroform; reacts with water. | chemicalbook.comlookchem.com |

Properties

CAS No. |

7789-52-8 |

|---|---|

Molecular Formula |

Br2Se2 |

Molecular Weight |

317.8 g/mol |

IUPAC Name |

bromoselanyl selenohypobromite |

InChI |

InChI=1S/Br2Se2/c1-3-4-2 |

InChI Key |

XXFBOXZYQLMDQA-UHFFFAOYSA-N |

SMILES |

[Se]([Se]Br)Br |

Canonical SMILES |

[Se]([Se]Br)Br |

Other CAS No. |

7789-52-8 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Routes for Diselenium Dibromide

Direct Elemental Combination Approaches to Se2Br2

The most fundamental method for the synthesis of diselenium (B1237649) dibromide involves the direct reaction of elemental selenium with bromine. This approach, while seemingly straightforward, requires careful control over reaction conditions to ensure the desired product is obtained in high purity.

Stoichiometric Control and Optimized Reaction Conditions

The direct synthesis of diselenium dibromide is governed by the stoichiometry of the reactants. The reaction proceeds according to the following equation:

2Se + Br₂ → Se₂Br₂

Precise control of the molar ratio of selenium to bromine is critical to favor the formation of Se₂Br₂ over other selenium bromides, such as selenium tetrabromide (SeBr₄). The reaction is typically carried out by gradually adding the stoichiometric amount of bromine to a suspension of selenium powder in a suitable solvent, such as carbon disulfide or under solvent-free conditions.

Optimized reaction conditions often involve heating the mixture to facilitate the reaction. While specific temperatures can vary depending on the scale and setup, they are generally kept moderate to avoid the decomposition of the product and the formation of undesired byproducts. The reaction progress can be monitored by observing the dissolution of the solid selenium.

| Parameter | Optimized Condition | Purpose |

| Reactant Ratio | 2:1 (Selenium:Bromine) | To ensure the formation of Se₂Br₂. |

| Temperature | Elevated (e.g., reflux) | To increase the reaction rate. |

| Solvent | Carbon Disulfide (or solvent-free) | To provide a medium for the reaction. |

| Purification | Vacuum Distillation | To remove impurities and unreacted starting materials. |

This table summarizes the generally optimized conditions for the direct synthesis of diselenium dibromide from its constituent elements.

Following the reaction, purification of the crude Se₂Br₂ is often necessary. Vacuum distillation is a commonly employed technique to separate the desired product from non-volatile impurities and any excess reactants.

Role of Inert Atmospheres and Vacuum Techniques in Se2Br2 Synthesis

The synthesis of diselenium dibromide is sensitive to atmospheric conditions, particularly moisture and oxygen. Selenium bromides are susceptible to hydrolysis, which can lead to the formation of selenous acid and hydrogen bromide, thereby reducing the yield and purity of the desired product. To mitigate these side reactions, the synthesis is typically conducted under an inert atmosphere, such as dry nitrogen or argon.

The use of an inert atmosphere serves several key purposes:

Exclusion of Moisture: Prevents the hydrolysis of Se₂Br₂.

Exclusion of Oxygen: Prevents the potential oxidation of selenium or the product.

Ensuring a Clean Reaction Environment: Minimizes the introduction of atmospheric contaminants.

Vacuum techniques are also integral to the synthesis and purification of Se₂Br₂. Schlenk lines or glove boxes are often utilized to handle the hygroscopic reactants and products. As mentioned earlier, vacuum distillation is a crucial step for purification. This process involves heating the crude product under reduced pressure, which lowers the boiling point of Se₂Br₂ and allows for its separation from less volatile impurities. The use of a vacuum also helps to remove any residual volatile impurities and solvents from the final product.

Solution-Phase Synthesis and Stabilization Strategies for Se2Br2 Species

An alternative and often more controlled method for preparing and handling diselenium dibromide involves its synthesis and stabilization in solution. This approach is particularly useful for generating Se₂Br₂ species for subsequent reactions or for isolating them as part of larger, more stable complex anions.

Utilization of Acetonitrile (B52724) as a Reaction Medium

Acetonitrile has emerged as a particularly effective solvent for the solution-phase synthesis of Se₂Br₂ and its derivatives. Its polar aprotic nature and ability to dissolve both selenium and bromine, as well as various salts, make it an ideal medium for these reactions.

In a typical procedure, elemental selenium is reacted with bromine in acetonitrile. The resulting solution contains Se₂Br₂ in equilibrium with other selenium bromide species. The presence of acetonitrile helps to solvate and stabilize the reactive intermediates, facilitating further reactions and the formation of complex structures.

Influence of Bromide Ions and Quaternary Ammonium (B1175870) Salts

The stability of diselenium dibromide in solution can be significantly enhanced by the presence of excess bromide ions (Br⁻). These ions can coordinate to the selenium atoms, forming bromoselenate(I) anions. The introduction of large, non-polar cations, such as quaternary ammonium salts (R₄N⁺Br⁻), is crucial for precipitating and isolating these complex anions from the solution.

The general reaction can be represented as:

xSe + yBr₂ + zBr⁻ → [SeₓBr(₂y+z)]ᶻ⁻

The size and shape of the quaternary ammonium cation play a significant role in the structure and stability of the resulting crystalline salt. Larger cations, such as tetraphenylphosphonium (B101447) ([PPh₄]⁺) or benzyltrimethylammonium (B79724) ([PhCH₂NMe₃]⁺), are effective in crystallizing large, complex anions containing the Se₂Br₂ moiety.

Formation and Isolation of Se2Br2-Containing Complexes (e.g., Bromoselenates, Tellurobromoselenates)

The reaction of selenium and bromine in acetonitrile in the presence of a quaternary ammonium bromide can lead to the formation and isolation of crystalline solids containing complex bromoselenate(I) anions where the Se₂Br₂ molecule acts as a ligand. A well-characterized example is the salt [C₆H₅CH₂(CH₃)₃N]₂[SeBr₆(Se₂Br₂)]. In the anion of this compound, a central hexabromoselenate(IV) ion, [SeBr₆]²⁻, is coordinated by a Se₂Br₂ molecule.

Furthermore, this methodology can be extended to synthesize mixed-chalcogen complexes. For instance, by introducing a source of tellurium, such as tellurium tetrabromide (TeBr₄), it is possible to form tellurobromoselenate complexes. An example is the compound [C₆H₅(CH₃)₃N]₂[TeBr₆(Se₂Br₂)₂], where a central hexabromotellurate(IV) anion, [TeBr₆]²⁻, is coordinated by two Se₂Br₂ molecules.

The formation of these complexes not only provides a method for stabilizing and isolating the Se₂Br₂ unit but also opens up a rich area of structural chemistry. The precise structures of these complex anions are often determined by single-crystal X-ray diffraction, providing valuable insights into the coordination chemistry of selenium.

| Complex Anion | Counter-ion Example | Description |

| [SeBr₆(Se₂Br₂)]²⁻ | Benzyltrimethylammonium | A central [SeBr₆]²⁻ anion coordinated by one Se₂Br₂ molecule. |

| [TeBr₆(Se₂Br₂)₂]²⁻ | Phenyltrimethylammonium | A central [TeBr₆]²⁻ anion coordinated by two Se₂Br₂ molecules. |

This table provides examples of isolated complexes containing the diselenium dibromide moiety.

In-Situ Generation and Equilibrium Considerations of Se2Br2

Diselenium dibromide (Se₂Br₂) is a reactive species that often exists in a complex equilibrium with other selenium halides in solution. Its in-situ generation and the dynamic nature of these equilibria are crucial aspects of its chemistry, influencing its reactivity and the outcomes of reactions in which it participates. Spectroscopic techniques, particularly 77Se NMR and Raman spectroscopy, have been instrumental in elucidating these complex relationships.

Disproportionation Equilibria with SeX₂ and SeX₄ Species

In solution, diselenium dibromide is not a simple, static species but is part of a dynamic equilibrium involving its disproportionation into other selenium bromides. researchgate.netnih.gov This intrinsic instability means that Se₂Br₂ must often be used as an in-situ reagent. researchgate.net The primary disproportionation equilibrium involves the formation of selenium dibromide (SeBr₂) and elemental bromine, though other selenium species can also be present. researchgate.net

Studies utilizing Raman and 77Se-NMR spectroscopy have demonstrated that solutions of diselenium dihalides (Se₂X₂, where X = Br or Cl) are in fact equilibrium mixtures containing Se₂X₂ along with smaller quantities of SeX₂ and polyselenium dihalides (SeₙX₂). researchgate.netcdnsciencepub.com The key disproportionation reactions for diselenium dibromide can be represented by the following equilibria for which equilibrium constants have been estimated: cdnsciencepub.com

Table 1: Disproportionation Equilibria of Diselenium Dibromide

| Equilibrium Reaction | Description |

| 2Se₂Br₂ ⇌ SeBr₂ + Se₃Br₂ | Disproportionation to selenium dibromide and triselenium dibromide. |

| 3Se₂Br₂ ⇌ SeBr₂ + Se₄Br₂ | Disproportionation to selenium dibromide and tetraselenium dibromide. |

| 2SeBr₂ ⇌ Se₂Br₂ + Br₂ | Equilibrium between selenium dibromide and diselenium dibromide. researchgate.net |

The presence of these other species can significantly affect the reactivity of what is nominally a solution of Se₂Br₂. For instance, the nature of 2/1 Br/Se stoichiometric mixtures in acetonitrile has been shown by UV-visible and Raman spectroscopy to have selenium dibromide (SeBr₂) as the predominant species in solution, in equilibrium with Se₂Br₂ and Br₂. researchgate.net

Dynamic Halogen Exchange Processes in Se₂Br₂ Systems

Further complicating the chemistry of diselenium dibromide is its participation in dynamic halogen exchange processes. When different diselenium dihalides are mixed, a rapid scrambling of halogens occurs, leading to the formation of mixed-halogen species. This has been clearly demonstrated in mixtures of diselenium dibromide (Se₂Br₂) and diselenium dichloride (Se₂Cl₂). cdnsciencepub.com

77Se-NMR spectroscopy of such mixtures provides direct evidence for the presence of the mixed halide, diselenium bromochloride (Se₂BrCl), in equilibrium with the parent dihalides. cdnsciencepub.com This indicates that the Se-Se bond remains intact while the halogens are exchanged.

The halogen interchange reaction can be described by the following equilibrium: cdnsciencepub.com

Table 2: Halogen Exchange Equilibrium in Diselenium Dihalide Systems

| Equilibrium Reaction | Equilibrium Constant (K) | Description |

| Se₂Br₂ + Se₂Cl₂ ⇌ 2Se₂BrCl | ~3 | Halogen exchange between diselenium dibromide and diselenium dichloride to form diselenium bromochloride. cdnsciencepub.com |

The estimation of the equilibrium constant (K ≈ 3) suggests that the formation of the mixed halide is statistically favored. cdnsciencepub.com This dynamic behavior is a critical consideration in synthetic applications involving mixtures of selenium halides, as the reactive species present may not be limited to the starting materials. In such systems, selenium–bromine and sulfur–chlorine linkages are observed to be preferred over selenium–chlorine and sulfur–bromine bonding. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Diselenium Dibromide

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 77Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the 77Se isotope, serves as a powerful tool for the characterization of selenium compounds in the solution state. The 77Se nucleus, with a natural abundance of 7.63% and a spin of I = 1/2, provides well-resolved spectra over a very wide range of chemical shifts, making it highly sensitive to the local electronic environment of the selenium atom. researchgate.net This sensitivity is instrumental in identifying different selenium species in solution, studying their structural arrangements, and probing the kinetics of exchange processes.

77Se NMR Chemical Shift Analysis of Se2Br2 and Related Species

The 77Se NMR chemical shift is the most important parameter for distinguishing between various selenium bromide species coexisting in solution. Each compound exhibits a characteristic resonance frequency that reflects its unique chemical and structural environment. For instance, selenium dibromide (SeBr2), a common species in equilibrium with diselenium (B1237649) dibromide, has been identified in acetonitrile (B52724) solution by a sharp singlet at approximately 1496 ppm (relative to Me2Se). researchgate.net

While neat Se2Br2 is a distinct chemical entity, in many aprotic solvents it exists in a dynamic equilibrium with other selenium bromides. 77Se NMR spectroscopy has been successfully employed to identify the chemical shifts for SeCl4, SeX2, Se2X2, Se3X2, and Se4X2 (X = Br, Cl) in various solvents. researchgate.net The significant separation in the chemical shifts of these species allows for their unambiguous identification in solution mixtures. For example, in mixtures of Se2Br2 and its chlorinated analogue Se2Cl2, a distinct resonance for the mixed halide species Se2BrCl is readily observed, underscoring the diagnostic power of 77Se NMR. researchgate.net The chemical shifts are highly dependent on the solvent, reflecting the influence of solvent donor strength on the Lewis acidic character of the selenium halides. researchgate.net

| Compound | Typical 77Se Chemical Shift Range (ppm, relative to Me2Se) | Notes |

|---|---|---|

| SeBr2 | ~1496 | Observed in acetonitrile solution. researchgate.net |

| Se2Br2 | Solvent Dependent | Distinct shifts reported in various aprotic solvents. researchgate.net |

| Se2BrCl | - | Observed in mixtures of Se2Br2 and Se2Cl2. researchgate.net |

Investigation of Exchange Broadening and Kinetic Processes via NMR

Solutions of selenium bromides are often not static but involve dynamic chemical exchange processes. A prominent example is the equilibrium between selenium dibromide and diselenium dibromide:

2SeBr2 ⇌ Se2Br2 + Br2 researchgate.net

Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating the kinetics of such exchange reactions. researchgate.net The rate of exchange influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate, sharp signals are observed for each species. Conversely, if the exchange is very fast, a single, population-averaged signal appears.

At intermediate exchange rates, the signals become significantly broadened, a phenomenon known as exchange broadening. By conducting variable-temperature (VT) NMR experiments, the transition between these regimes can be monitored. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of the individual signals into a single peak. Analysis of the spectral lineshape as a function of temperature allows for the quantitative determination of the kinetic parameters of the exchange process, such as the rate constant (k) and the activation energy (Ea). The exceptional sensitivity of the 77Se chemical shift to its environment often results in large frequency separations (Δν) between exchanging species, making VT-77Se NMR a particularly effective method for studying these dynamics. researchgate.net

Elucidation of Species Distribution in Solution Mixtures

The ability of 77Se NMR to distinguish between different selenium-containing molecules makes it an ideal method for determining the distribution of species in complex solution mixtures. In various aprotic solvents, Se2Br2 can participate in several equilibria, leading to the formation of SeBr2, higher polyselenium bromides (e.g., Se3Br2), and selenium tetrabromide (SeBr4). researchgate.net

By acquiring a quantitative 77Se NMR spectrum, where the integrated area of each resonance is directly proportional to the concentration of the corresponding species, the relative abundance of each compound in the equilibrium mixture can be determined. This approach has been successfully used to measure the equilibrium constants for reactions such as:

2Se2X2 ⇌ SeX2 + Se3X2

3SeCl2 ⇌ SeCl4 + Se2Cl2

The analysis has shown that the position of these equilibria is highly sensitive to the donor strength of the solvent. In more basic solvents, the equilibria tend to favor the formation of the selenium halide that is the stronger Lewis acid. researchgate.net This detailed understanding of solution chemistry is crucial for controlling the reactivity and synthetic applications of diselenium dibromide.

Gas-Phase Electron Diffraction (GED) Studies of Se2Br2 Vapor Species

Gas-phase electron diffraction (GED) is a premier technique for determining the precise molecular structure of volatile compounds, providing information on bond lengths, bond angles, and torsional (dihedral) angles in a state free from intermolecular forces.

Determination of Molecular Geometry in the Gas Phase

A direct experimental determination of the molecular geometry of Se2Br2 by gas-phase electron diffraction has been challenging due to its thermal instability. For example, in studies of the vapor produced by heating solid selenium tetrabromide (SeBr4), the gas phase was found to consist predominantly of SeBr2 (41-43%) and Br2 (59-57%), with only a minute fraction of Se2Br2 (~0.3%). rsc.org This low concentration precluded a reliable refinement of its geometric parameters. The same study, however, provided a high-precision structure for the related species SeBr2.

Given the lack of direct GED data for Se2Br2, valuable structural insights can be gained from its close analogue, diselenium dichloride (Se2Cl2), whose gas-phase structure has been successfully determined by electron diffraction. researchgate.net The structural parameters for Se2Cl2 provide the most reliable estimates for the geometry of Se2Br2, with the expectation of a longer Se-Br bond compared to the Se-Cl bond due to the larger atomic radius of bromine.

| Parameter | Se2Cl2 (GED Data) researchgate.net | SeBr2 (GED Data) rsc.org |

|---|---|---|

| Se-Se Bond Length (ra, Å) | 2.33 ± 0.02 | N/A |

| Se-Halogen Bond Length (rg, Å) | 2.204 (mean, crystalline) | 2.306 ± 0.005 |

| Se-Se-Halogen Bond Angle (∠, °) | 104.3 (mean, crystalline) | N/A |

| Halogen-Se-Halogen Bond Angle (∠g, °) | N/A | 101.6 ± 0.6 |

| Dihedral Angle (∠, °) | - | N/A |

Note: Data for Se2Cl2 is included as a structural analogue for Se2Br2.

Validation of Conformational Preferences in the Gas Phase

The conformation of a molecule with a general formula of X-Y-Y-X, such as Se2Br2, is defined by the dihedral angle (τ), which describes the twist around the central Y-Y bond. Vibrational spectroscopy (IR and Raman) studies of Se2Br2 are consistent with a non-planar structure of C2 symmetry, similar to that of hydrogen peroxide. researchgate.netntis.gov This indicates a gauche conformation.

While a GED-derived dihedral angle for Se2Br2 is unavailable, the study of Se2Cl2 provides a strong precedent. The analogous molecules S2Cl2 and S2Br2 have also been shown to possess C2 symmetry. researchgate.net This consistent structural trend across related disulfur (B1233692) and diselenium dihalides provides strong evidence that Se2Br2 also adopts a gauche conformation in the gas phase, avoiding the sterically hindered syn (eclipsed, τ = 0°) and anti (trans, τ = 180°) conformations. The precise value of the dihedral angle for Se2Br2 is expected to be similar to those of its analogues, which typically fall in the range of 80-90°.

Theoretical and Computational Investigations of Diselenium Dibromide

Electronic Structure and Bonding Theory of Se2Br2

The arrangement of electrons and the nature of chemical bonds in Se2Br2 are fundamental to its properties. Theoretical models, ranging from valence bond theory to more sophisticated molecular orbital theories, are employed to delineate the electronic landscape of the molecule.

The properties of diselenium (B1237649) dibromide are often understood by comparing it with its lighter sulfur analogue, disulfur (B1233692) dibromide (S2Br2), and other related chalcogen halides. jyu.fi As selenium is larger, less electronegative, and more polarizable than sulfur, several key differences in bonding and reactivity emerge.

The reactions of selenium compounds are often more readily reversible compared to their sulfur counterparts. This is attributed to the weaker Se-Se and Se-Br bonds compared to S-S and S-Br bonds. Computationally, this is reflected in lower bond dissociation energies. The increased reactivity of selenium compounds as both nucleophiles and electrophiles compared to sulfur analogues is another key distinction. In exchange reactions, selenium has been shown to be a more potent electrophile than sulfur by several orders of magnitude.

Molecular Orbital (MO) theory offers a detailed picture of bonding in Se2Br2 by considering the combination of atomic orbitals from the selenium and bromine atoms to form molecular orbitals that extend over the entire molecule. The valence atomic orbitals (4p for Se and 4p for Br) combine to form sigma (σ) and pi (π) bonding and antibonding (σ* and π*) molecular orbitals. The distribution of valence electrons into these orbitals determines the molecule's stability and bond order. A qualitative MO diagram would show the formation of Se-Se and Se-Br σ bonds, with the remaining valence electrons occupying lone-pair orbitals and higher-energy antibonding orbitals.

Electron density distribution maps, derived from quantum mechanical calculations, visualize the probability of finding an electron in a given region of the molecule. In Se2Br2, these maps would show high electron density localized around the electronegative bromine atoms and in the regions corresponding to the Se-Se and Se-Br covalent bonds.

Advanced computational techniques like Natural Bond Orbital (NBO) analysis can further dissect the electronic structure. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core electrons. This analysis can quantify the Lewis-like character of the molecule, reveal hyperconjugative interactions, and calculate the natural atomic charges on the Se and Br atoms. Such analyses can elucidate intra- and inter-molecular charge transfer processes that are key to understanding the molecule's reactivity.

Quantum Chemical Calculations of Molecular Properties of Se2Br2

Quantum chemical calculations are powerful tools for the quantitative prediction of molecular properties, providing data that can be directly compared with experimental measurements. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Determining the precise three-dimensional structure of a molecule is a primary goal of computational chemistry. Both ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, and DFT methods are used to perform geometry optimizations. In this process, the total energy of the molecule is calculated for various atomic arrangements, and the algorithm systematically finds the geometry with the minimum energy, which corresponds to the equilibrium structure.

For molecules containing heavy elements like selenium, the choice of the basis set—a set of mathematical functions used to build the molecular orbitals—is critical for obtaining accurate results. Experimental techniques, such as X-ray crystallography and gas-phase electron diffraction, provide benchmark data for validating these computational models. For the related compound selenium dibromide (SeBr2), a combination of gas-phase electron diffraction experiments and quantum chemical calculations was used to determine its bent molecular geometry. A similar integrated approach is essential for confidently establishing the geometric parameters of Se2Br2.

Table 1: Selected Experimental Bond Lengths in Selenium-Bromine Compounds This table presents experimental data for related compounds, which serve as benchmarks for computational predictions of Se2Br2.

| Compound/Ion | Bond | Bond Length (Å) |

|---|---|---|

| Coordinated SeBr2 Molecule | Se-Br | 2.3548 |

| Coordinated SeBr2 Molecule | Se-Br | 2.3725 |

Data sourced from crystallographic studies of complex ions containing SeBr2 and Se2Br2 ligands.

Molecules are not static; their atoms are in constant motion. These motions, or vibrations, occur at specific frequencies that can be detected by infrared (IR) and Raman spectroscopy. Quantum chemical calculations can predict these vibrational frequencies. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic displacements.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical models. To improve accuracy, it is common practice to apply empirical scaling factors to the calculated frequencies. The comparison between scaled theoretical frequencies and experimental spectra aids in the assignment of specific spectral peaks to particular vibrational modes (e.g., Se-Se stretch, Se-Br stretch, bending modes). For Se2Br2, the key Se-Br vibrational modes are expected in the 250–300 cm⁻¹ region of the IR spectrum.

Table 2: Comparison of Theoretical and Experimental Vibrational Spectroscopy Approaches

| Aspect | Theoretical Prediction (DFT/HF) | Experimental Validation (Raman/FTIR) |

|---|---|---|

| Methodology | Calculation of second derivatives of energy at the equilibrium geometry. | Measurement of light absorption (IR) or inelastic scattering (Raman). |

| Output | A set of harmonic vibrational frequencies and their intensities. | A spectrum of peaks corresponding to vibrational transitions. |

| Strengths | Provides direct assignment of frequencies to specific atomic motions. | Provides real-world data on the molecule's vibrational behavior. |

| Limitations | Often requires scaling to match experimental values; computationally intensive. | Peak assignment can be ambiguous without theoretical support. |

For molecules containing heavy elements like selenium and bromine (from the fourth period of the periodic table), the electrons, particularly those in the inner shells, move at speeds that are a significant fraction of the speed of light. Under these conditions, relativistic effects become important and must be included in quantum chemical calculations to achieve accuracy.

Relativity influences the electronic structure by causing the contraction of s and p orbitals and the expansion and destabilization of d and f orbitals. These changes propagate to affect molecular properties such as bond lengths, bond energies, and spectroscopic parameters. Neglecting these effects can lead to significant errors in predictions.

Computational methods have been developed to incorporate relativity. One common approach is the Zeroth-Order Regular Approximation (ZORA), which modifies the Hamiltonian operator used in the calculations to account for scalar relativistic effects and spin-orbit coupling. Spin-orbit coupling, an interaction between an electron's spin and its orbital motion, is particularly significant for heavy elements and can have a pronounced effect on the properties of selenium bromide systems. The proper treatment of these effects is crucial for a reliable theoretical description of Se2Br2.

Computational Mechanistic Studies Involving Se2Br2

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into transient species and reaction pathways that are often difficult to probe experimentally. For diselenium dibromide (Se2Br2), computational studies are crucial for understanding its reactivity and the mechanisms of its reactions. This section delves into the computational elucidation of reaction pathways, transition states, and the application of activation strain analysis to understand the reactivity of this intriguing chalcogen halide.

Elucidation of Reaction Pathways and Transition States

Computational mechanistic studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving selenium-bromine compounds. While direct computational studies exclusively focused on Se2Br2 are limited, valuable insights can be drawn from studies on related selenium electrophiles, such as selenium dibromide (SeBr2), which can exist in equilibrium with Se2Br2 in solution.

The electrophilic addition of selenium bromides to unsaturated carbon-carbon bonds, such as in alkenes and alkynes, is a key reaction class that has been investigated computationally. These studies help to elucidate the plausible reaction pathways for Se2Br2. The generally accepted mechanism involves the formation of a cyclic intermediate known as a seleniranium ion.

Key Steps in the Proposed Reaction Pathway:

Electrophilic Attack: The reaction is initiated by the electrophilic attack of the selenium species on the π-electron system of the alkene or alkyne. This leads to the formation of a three-membered ring intermediate, the seleniranium ion.

Intermediate Formation: The seleniranium ion is a key intermediate that dictates the stereochemistry of the final product. Computational studies can model the geometry and stability of this transient species.

Nucleophilic Opening: The bromide ion (Br-), generated from the selenium bromide reagent, then acts as a nucleophile, attacking one of the carbon atoms of the seleniranium ring. This ring-opening step is typically an anti-addition, leading to a trans-configuration in the final product.

Transition States:

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. mst.edu Computationally locating and characterizing these transition states is fundamental to understanding the reaction mechanism and kinetics. nih.gov For the electrophilic addition of selenium bromides, key transition states that are computationally investigated include:

Transition state for seleniranium ion formation: This corresponds to the energy maximum as the Se-Br bond is partially broken and new Se-C bonds are partially formed.

Transition state for nucleophilic ring-opening: This represents the energy barrier for the attack of the bromide ion on the seleniranium ion intermediate.

The structures of transition states are often characterized by partial bonds and imaginary vibrational frequencies corresponding to the reaction coordinate. nih.gov DFT calculations allow for the optimization of these transition state geometries and the calculation of their corresponding energies, which are crucial for determining the activation energy of the reaction.

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | DFT, MP2 | Determines the reaction rate. Lower Ea indicates a faster reaction. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction. | DFT, MP2 | Indicates whether a reaction is exothermic (negative ΔEr) or endothermic (positive ΔEr). |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. | DFT | Provides insight into the bond-breaking and bond-forming processes. |

| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. | DFT | Confirms that the calculated structure is a true transition state and indicates the direction of the reaction coordinate. |

Activation Strain Analysis for Reactivity Insights in Chalcogen Chemistry

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze the activation barriers of chemical reactions. wikipedia.orgrsc.orgresearchgate.net This model deconstructs the potential energy surface along the reaction coordinate into two key components: the strain energy (ΔEstrain) and the interaction energy (ΔEint).

Strain Energy (ΔEstrain): This term represents the energy required to deform the reactants from their equilibrium geometries to the geometries they adopt at a given point along the reaction coordinate, including the transition state. researchgate.net It is generally a destabilizing term.

Interaction Energy (ΔEint): This term accounts for the interaction between the deformed reactants. It includes electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. mdpi.comwiley-vch.de

The activation energy (ΔE‡) of a reaction is therefore given by the sum of the strain energy and the interaction energy at the transition state:

ΔE‡ = ΔEstrain(TS) + ΔEint(TS)

While specific activation strain analyses for Se2Br2 reactions are not extensively documented, the principles of ASM can be applied to understand its reactivity in the context of chalcogen chemistry. For instance, in the electrophilic addition of a generic electrophile E-X to an alkene, the ASM can provide valuable insights.

Application of ASM to Se2Br2 Reactivity:

In the context of the electrophilic addition of Se2Br2 to an alkene, the ASM would involve analyzing the energy profile as the Se-Se and Se-Br bonds interact with the C=C double bond.

Strain Analysis: The model would quantify the energy required to stretch and bend the Se2Br2 molecule and distort the planar alkene as they approach each other to form the transition state. The rigidity of the reactants plays a significant role in the magnitude of the strain energy. nih.gov

Interaction Analysis: The interaction energy term would describe the stabilizing interactions between the selenium electrophile and the alkene nucleophile. This would include the initial electrostatic attraction and the crucial orbital interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the Se2Br2 molecule.

By decomposing the activation barrier into these components, the ASM can reveal why a particular reaction is fast or slow, or why a certain regio- or stereochemical outcome is preferred. For example, a high activation barrier might be attributed to excessive strain in the reactants or to weak interaction between them at the transition state.

| Component of ASM | Description in the Context of Se2Br2 Addition | Factors Influencing the Component |

|---|---|---|

| Strain Energy (ΔEstrain) | Energy required to distort Se2Br2 and the alkene to their transition state geometries. | - Stretching of the Se-Br and/or Se-Se bond.

|

| Interaction Energy (ΔEint) | Sum of electrostatic and orbital interactions between the distorted Se2Br2 and alkene. | - Electrostatic attraction between the electron-rich alkene and the electrophilic selenium atom.

|

| Activation Energy (ΔE‡) | The sum of strain and interaction energies at the transition state. | The balance between the destabilizing strain energy and the stabilizing interaction energy. |

Computational studies on related systems suggest that selenium's high polarizability and the relatively weak Se-Br bond contribute to a favorable interaction energy, which can offset the strain energy, leading to facile electrophilic reactions. The application of the activation strain model provides a quantitative framework for understanding these qualitative concepts in chalcogen chemistry.

Chemical Reactivity and Reaction Mechanisms of Diselenium Dibromide

Disproportionation and Equilibrium Chemistry of Se₂Br₂

Diselenium (B1237649) dibromide (Se₂Br₂) is not a simple, static compound in solution but exists as part of a complex equilibrium. This equilibrium involves its disproportionation into other selenium bromides, a process that is fundamental to understanding its reactivity.

Spectroscopic studies, including Raman and ⁷⁷Se-NMR spectroscopy, have demonstrated that diselenium dibromide is in equilibrium with other selenium species. researchgate.net The primary disproportionation reaction involves the formation of selenium monobromide radicals (SeBr) or selenium dibromide (SeBr₂) and other selenium-containing molecules. researchgate.net

The key equilibrium can be described by the following reaction:

Se₂Br₂ ⇌ SeBr₂ + Se

Further equilibria can also exist, leading to the formation of higher selenium bromides or polymeric selenium species. researchgate.net Equilibrium constants for these disproportionation reactions have been estimated through spectroscopic analysis. researchgate.net In acetonitrile (B52724) solution, for instance, selenium can react with selenium tetrabromide (SeBr₄) to form an equilibrium mixture that includes SeBr₂, Se₂Br₂, and Br₂. wikipedia.org

| Equilibrium Reaction | Description | Method of Study |

|---|---|---|

| 2Se₂Br₂ ⇌ SeBr₂ + Se₃Br₂ | Disproportionation into selenium dibromide and triselenium dibromide. | Raman and ⁷⁷Se-NMR Spectroscopy |

| Se₂Br₂ ⇌ SeBr₂ + Se(s) | Decomposition to selenium dibromide and elemental selenium. | UV-visible and Raman Spectroscopy |

| 2SeBr₂ ⇌ Se₂Br₂ + Br₂ | Equilibrium involving selenium dibromide and elemental bromine. | UV-visible and Raman Spectroscopy researchgate.net |

The position of the disproportionation equilibrium of Se₂Br₂ is significantly influenced by the surrounding medium and thermal conditions.

Solvent Effects: The choice of solvent can stabilize or destabilize the different species involved in the equilibrium. wikipedia.orgfrontiersin.org In relatively non-polar solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), and benzene, the molecular form of Se₂Br₂ is favored. researchgate.net However, in more polar or coordinating solvents like acetonitrile, the equilibrium can be shifted. For example, adding acetonitrile to the reaction mixture of Se₂Br₂ with an alkene can promote the precipitation of elemental selenium, which in turn shifts the equilibrium and can lead to byproducts like 1,2-dibromides. semanticscholar.org The solvent's ability to solvate and stabilize ionic intermediates or charged transition states plays a crucial role in altering the reaction pathways and equilibrium constants. wikipedia.orgnih.gov

Temperature Effects: Temperature affects both the rate at which equilibrium is reached and the position of the equilibrium itself. While specific quantitative studies on the effect of temperature on Se₂Br₂ disproportionation are not extensively detailed, general chemical principles suggest that an increase in temperature would likely favor the disproportionation products if the reaction is endothermic. Temperature can enhance the rate of microbially mediated redox reactions involving selenium and influence the kinetics of chemical transformations. nih.gov For instance, in reactions with cycloalkenes, conducting the addition of selenium dibromide at lower temperatures (e.g., -78 °C) improves selectivity and reduces the formation of by-products compared to reactions run at room temperature. semanticscholar.org

Role in Electrophilic Bromination and Chalcogenation Reactions

Diselenium dibromide, often acting as a source of the more reactive SeBr₂, is a potent electrophile used to introduce selenium and bromine atoms across unsaturated carbon-carbon bonds. This process, known as electrophilic addition, is a cornerstone of organoselenium synthesis. cardiff.ac.ukwindows.net

The addition of Se₂Br₂ (or its equilibrium species SeBr₂) to alkenes and alkynes proceeds via a multi-step electrophilic addition mechanism.

Electrophilic Attack and Intermediate Formation: The reaction initiates when the electron-rich π-bond of the alkene or alkyne attacks the electrophilic selenium atom. chemguide.co.ukyoutube.com This leads to the formation of a cyclic three-membered intermediate known as a seleniranium ion (or a bromonium ion-like species). libretexts.orgmasterorganicchemistry.comlibretexts.org In this intermediate, the selenium atom is bonded to both carbons of the original double or triple bond, and it carries a positive charge.

Nucleophilic Ring-Opening: The second step involves the nucleophilic attack by a bromide ion (Br⁻), which is present in the reaction mixture. The bromide ion attacks one of the carbon atoms of the cyclic seleniranium ion. libretexts.orgmasterorganicchemistry.com This attack typically occurs from the side opposite to the selenium bridge, following a pathway similar to an Sₙ2 reaction. This backside attack causes the ring to open and results in the formation of a vicinal β-bromoalkylselenyl bromide.

This two-step mechanism explains the observed stereochemistry of the addition. The adducts formed from the reaction of Se₂Br₂ with alkenes can themselves act as SeBr₂ transfer agents, exchanging the selenium bromide group with other unsaturated compounds like alkynes. nih.govresearchgate.net

The electrophilic addition of diselenium dibromide to unsaturated systems is characterized by high degrees of selectivity, which is crucial for controlling the outcome of organoselenium synthesis.

Stereoselectivity: The reaction is highly stereoselective. Due to the mechanism involving the formation of a cyclic seleniranium ion intermediate followed by a backside attack, the addition of the selenium and bromine moieties occurs in an anti fashion. libretexts.orgnih.gov This means they add to opposite faces of the double or triple bond.

With Alkenes: The anti-addition to a cyclic alkene like cyclopentene or cyclohexene results in the formation of a trans-dibromo product. semanticscholar.orgmdpi.com

With Alkynes: The anti-addition to alkynes leads exclusively to the formation of products with (E)-stereochemistry across the resulting double bond. nih.govresearchgate.net

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another when the unsaturated system is asymmetrical. wikipedia.orgpurechemistry.orglibretexts.org

In the case of addition to mono-substituted alkynes (terminal alkynes), the reaction of Se₂Br₂ proceeds in a regioselective manner to yield anti-Markovnikov products. researchgate.net This means the selenium atom adds to the terminal, less substituted carbon atom of the alkyne.

| Unsaturated System | Stereoselectivity | Regioselectivity (for unsymmetrical systems) | Product Geometry |

|---|---|---|---|

| Symmetrical Alkenes (e.g., Cyclohexene) | anti-addition | Not Applicable | trans-adduct |

| Symmetrical Alkynes (e.g., 3-Hexyne) | anti-addition | Not Applicable | (E,E)-bis(2-bromovinyl) selenide (B1212193) nih.gov |

| Terminal Alkynes (e.g., 1-Hexyne) | anti-addition | anti-Markovnikov | (E,E)-bis(2-bromo-1-alkenyl) selenide mdpi.comresearchgate.net |

Redox Chemistry and Catalytic Cycles Involving Se₂Br₂

While often used as a stoichiometric reagent, the underlying redox chemistry of selenium allows compounds derived from Se₂Br₂ to participate in catalytic cycles. In these cycles, the selenium atom shuttles between different oxidation states, typically Se(II) and Se(IV), to facilitate chemical transformations. illinois.edu

A catalytic cycle is a multi-step reaction mechanism where a catalyst is consumed in one step and regenerated in a later step, allowing a small amount of the catalyst to convert a large amount of reactant to product. wikipedia.orgnoaa.govnoaa.gov

In the context of organoselenium chemistry, Se₂Br₂ can be considered a precatalyst—a substance that is converted into the active catalyst under reaction conditions. wikipedia.org A generalized catalytic cycle involving an electrophilic selenium species derived from Se₂Br₂ might proceed as follows:

Catalyst Activation: Se₂Br₂ provides an electrophilic selenium species, Se(II), which reacts with a substrate (e.g., an alkene) in the presence of an oxidant.

Oxidative Addition: The selenium species adds to the substrate, and is subsequently oxidized to a Se(IV) state. For example, in syn-dichlorination of alkenes catalyzed by diphenyl diselenide, it is proposed that the organoselenium catalyst reaches the Se(IV) state before reacting with the alkene. illinois.edu

Product Formation and Reductive Elimination: The Se(IV) intermediate reacts further, transferring atoms or groups to the substrate to form the final product. This step involves the reductive elimination of the selenium species, returning it to the Se(II) state.

Catalyst Regeneration: The Se(II) species is now free to begin another cycle.

This type of cycle allows for the catalytic, enantioselective functionalization of alkenes. illinois.edu The selenium catalyst is regenerated in each cycle, enabling transformations like dichlorination or difunctionalization of alkenes using only a catalytic amount of the selenium source. illinois.eduresearchgate.net

Interactions with Oxidizing Agents (e.g., Bromates, Hydrogen Peroxide)

Detailed studies specifically documenting the reaction of diselenium dibromide with oxidizing agents such as bromates and hydrogen peroxide are not extensively available in the surveyed scientific literature. However, the reactivity of related selenium compounds provides some insight into the potential transformations Se2Br2 might undergo.

The oxidation of other diselenides, particularly organodiselenides, with hydrogen peroxide is known to proceed via the cleavage of the Se-Se bond and the formation of seleninic acids wikipedia.org. For instance, the oxidation of diphenyl diselenide by hydrogen peroxide has been studied, and it is understood to involve a complex mechanistic path that leads to the formation of seleninic products after the addition of three equivalents of H2O2 northwestern.edu. This process is initiated by the formation of a selenoxide northwestern.edu. It is plausible that the oxidation of diselenium dibromide would follow a similar pathway, likely yielding bromoseleninic acid or related species.

In the context of bromates, research has focused on the selenium(IV)-bromate reaction in acidic media. These studies reveal a complex autocatalytic process that is initiated by trace amounts of bromide ions nih.govacs.org. The reaction kinetics are characterized by a sigmoidal increase in bromine concentration, indicating a complex reaction network rather than a simple direct oxidation of the selenium species by bromate nih.govacs.org. While these studies concern selenium in a higher oxidation state (+4) than that in diselenium dibromide (+1), they highlight the intricate redox chemistry of selenium-bromine systems.

Role as a Reagent in Selenium-Sulfur Compound Formation (e.g., Cyclic Selenium Sulfides)

Diselenium dibromide, often in equilibrium with selenium dibromide (SeBr2), serves as a valuable reagent in the synthesis of compounds containing selenium-sulfur bonds, most notably cyclic selenium sulfides. These heterocyclic compounds are of interest due to their unique structures and potential applications.

A significant example of this application is the reaction of selenium dibromide with titanocene pentasulphide, (C5H5)2TiS5. This reaction provides a pathway to various cyclic selenium sulfides with different ring sizes wikipedia.org. The reaction of SeBr2, which is in equilibrium with Se2Br2 in solution, with titanocene pentasulphide has been used to synthesize cyclic selenium sulfides of ring sizes 6, 7, 8, and 12 wikipedia.org.

The formation of these cyclic compounds can be represented by the general reaction scheme:

(C5H5)2TiS5 + Se2Br2/SeBr2 → SexSy + (C5H5)2TiBr2

The specific products obtained depend on the reaction conditions and the stoichiometry of the reactants. This synthetic route has been instrumental in the isolation and characterization of novel selenium-sulfur ring molecules. For example, the reaction between dichlorodiselane (Se2Cl2), the chlorine analog of Se2Br2, and titanocene pentasulfide has been used to prepare Se2S5, the first seven-membered cyclic selenium sulfide of the type SexSy nih.gov. It is expected that diselenium dibromide would exhibit similar reactivity.

The table below lists some of the cyclic selenium sulfides that can be synthesized using selenium halides.

| Cyclic Selenium Sulfide | Ring Size | Synthetic Precursor |

| SeS5 | 6 | SeBr2 / (C5H5)2TiS5 |

| Se2S5 | 7 | Se2Cl2 / (C5H5)2TiS5 |

| Se3S5 | 8 | SeBr2 / (C5H5)2TiS5 |

| SeS7 | 8 | SeBr2 / (C5H5)2TiS5 |

| Se7S5 | 12 | SeBr2 / (C5H5)2TiS5 |

Reactions with Main Group Compounds and Ligands

The reactivity of diselenium dibromide extends to interactions with various main group compounds and ligands, leading to the formation of complex anions and the construction of novel molecular architectures.

Formation of Complex Chalcogenate Anions

The synthesis of complex polychalcogenide anions, which contain chains or rings of chalcogen atoms, is a significant area of inorganic chemistry. While the direct reaction of diselenium dibromide with main group compounds to form complex chalcogenate anions is not well-documented in the available literature, related synthetic methods provide a basis for understanding how such species could be formed.

The synthesis of mixed Te/Se polychalcogenide anions, such as [TemSen]2−, has been achieved through reactions between polytelluride (Ten2−) and polyselenide (Sen2−) anions in the presence of suitable cations acs.org. These reactions highlight the tendency of heavier chalcogens to form complex anionic structures. It is conceivable that diselenium dibromide could act as a source of selenium for the formation of such anions, potentially by reacting with reducing agents or other chalcogenide sources. However, specific examples of such reactions involving Se2Br2 are not readily found.

Bridge Formation in Specialized Organic Frameworks (e.g., Paracyclophanes)

A well-documented application of selenium halides, including selenium dibromide, is in the synthesis of bridged organic molecules, particularly derivatives of [2.2]paracyclophane. These reactions leverage the electrophilic nature of the selenium halide to induce cyclization and bridge formation.

The reaction of selenium dibromide with pseudo-geminally bis(acetylene) substituted [2.2]paracyclophanes results in the formation of new bridges with an endo-exo-diene substructure. This transformation proceeds through an addition/elimination sequence. The proposed mechanism involves the initial electrophilic addition of the selenium halide to one of the acetylene moieties, forming a selenonium ion intermediate. This is followed by an intramolecular attack of the second acetylene group and subsequent elimination of a diselenium dihalide species to yield the bridged diene product.

The table below summarizes the key features of this bridge-forming reaction.

| Reactants | Product | Key Mechanistic Steps |

| pseudo-geminal bis(ethynyl)[2.2]paracyclophane | 2.3.2cyclophane derivative | Electrophilic addition of SeBr2 |

| Selenium dibromide (SeBr2) | Bridged endo-exo-diene | Formation of a selenonium ion |

| Intramolecular cyclization | ||

| Elimination of diselenium dihalide |

This reaction demonstrates the utility of selenium halides as reagents for constructing complex and strained organic architectures.

Advanced Research Applications and Methodological Contributions of Diselenium Dibromide

Precursor Chemistry for Advanced Materials Science

The utility of diselenium (B1237649) dibromide as a precursor in the fabrication of advanced materials, such as semiconductor thin films and photonic devices, is an area of growing interest, though specific applications are not yet widely reported in the literature. The principles of chemical vapor deposition (CVD) and related techniques rely on volatile precursors to deposit thin films of materials, including chalcogenides, which are crucial for semiconductor and optoelectronic applications. wikipedia.orgrun.edu.ngazonano.com

The synthesis of chalcogenide thin films, such as those containing selenium, is a critical area of research for developing new semiconductor devices. aemdeposition.comnanotechunn.com Techniques like CVD and aerosol-assisted chemical vapor deposition (AACVD) are commonly employed, utilizing single-source precursors that contain the necessary elements for the desired film. run.edu.ngresearchgate.netresearchgate.net While various organoselenium compounds have been investigated as precursors for materials like lead selenide (B1212193) (PbSe), the direct application of diselenium dibromide (Se2Br2) in these processes is not extensively documented in current research. researchgate.netresearchgate.net The potential for Se2Br2 to serve as a selenium source in CVD processes remains an area for future exploration.

Photonics and optoelectronics are fields that leverage the interaction of light with materials to create devices for communication, sensing, and information processing. rsc.orgresearchgate.netlamresearch.comyoutube.com Materials with nonlinear optical (NLO) properties are of particular importance as they can modify the properties of light, enabling a range of applications. researchgate.netrsc.org Selenium-containing nanomaterials and organic derivatives have been investigated for their NLO properties. researchgate.netrsc.orgnih.gov However, the specific use of diselenium dibromide as a precursor or reagent in the synthesis of these advanced photonic and optoelectronic materials is not yet a prominent feature in the available scientific literature.

Methodological Advancements in Organochalcogen Chemistry

In contrast to its nascent role in materials science, diselenium dibromide is a well-established and versatile reagent in organochalcogen chemistry. Its electrophilic nature has been exploited to develop novel synthetic methodologies, particularly for the creation of selenium-containing heterocyclic compounds. mdpi.com

A significant contribution of diselenium dibromide (generated in situ as SeBr2) is in the synthesis of novel selena-heterocycles. mdpi.com A prominent example is the transannular addition of SeBr2 to cis,cis-1,5-cyclooctadiene, which stereoselectively yields 2,6-dibromo-9-selenabicyclo[3.3.1]nonane. nih.gov This bicyclic compound serves as a versatile intermediate for the synthesis of a wide array of 9-selenabicyclo[3.3.1]nonane derivatives through nucleophilic substitution reactions. mdpi.comnih.gov These reactions, often proceeding in high yields, have been described as meeting the criteria of "click chemistry" due to their efficiency and selectivity. mdpi.comnih.gov

The following table summarizes the synthesis of various 9-selenabicyclo[3.3.1]nonane derivatives from the SeBr2 adduct of 1,5-cyclooctadiene.

| Starting Material | Reagent/Nucleophile | Product | Yield (%) |

| 2,6-dibromo-9-selenabicyclo[3.3.1]nonane | Amines | Diamino selenabicyclo[3.3.1]nonane derivatives | 88-98 |

| 2,6-dibromo-9-selenabicyclo[3.3.1]nonane | Alcohols | 6-alkoxy-9-selenabicyclo[3.3.1]nonenes | 94-99 |

| 2,6-dibromo-9-selenabicyclo[3.3.1]nonane | Acetonitrile (B52724) | 6-bromo-9-selenabicyclo[3.3.1]nonene-2 | - |

Data compiled from studies on the reactivity of the SeBr2 adduct with various nucleophiles. mdpi.comnih.gov

The electrophilic nature of selenium dihalides allows for the selective introduction of selenium atoms into complex organic structures. The reactions are often chemo-, regio-, and stereoselective, providing a powerful tool for synthetic chemists. The formation of the 9-selenabicyclo[3.3.1]nonane skeleton is a prime example of this selectivity, where the selenium atom is precisely incorporated into a bicyclic system. nih.gov This methodological advancement enables the creation of complex molecules with tailored properties, where the selenium atom can influence the molecule's biological activity or material properties. mdpi.com

Diselenium dibromide, through its equilibrium with selenium dibromide, is a key player in the development of electrophilic selenium reagents. These reagents have proven effective in stereoselective addition reactions to unsaturated carbon-carbon bonds. For instance, the addition of selenium dihalides to alkynes has been shown to proceed stereoselectively, yielding bis(E-2-halovinyl) selenides. This stereocontrol is crucial in organic synthesis for producing compounds with specific three-dimensional arrangements. The reactivity and selectivity of these electrophilic selenium species have significantly expanded the toolkit for constructing complex organoselenium compounds.

Fundamental Contributions to Inorganic and Chalcogen Chemistry

Diselenium dibromide (Se₂Br₂) has played a significant role in advancing the understanding of fundamental concepts in inorganic and chalcogen chemistry. Its unique reactivity and participation in dynamic equilibria have provided valuable insights into the behavior of low-valent chalcogen halides and the mechanisms of halogen exchange within these systems.

Understanding of Low-Valent Chalcogen Halide Reactivity

The study of diselenium dibromide has been instrumental in elucidating the reactivity of low-valent chalcogen halides, which are characterized by chalcogen atoms in formal oxidation states of +1 or +2. oulu.firesearchgate.net These species are typically unstable and highly reactive, often existing in equilibrium with other halides and elemental chalcogens. oulu.firesearchgate.netwikipedia.org

Diselenium dibromide, a low-valent species with selenium in a formal +1 oxidation state, is a key reagent in the synthesis of a variety of inorganic and organic selenium compounds. oulu.fiwikipedia.org Its utility stems from the reactive nature of the selenium-bromine bond. oulu.fi However, like many low-valent chalcogen halides, Se₂Br₂ is prone to disproportionation, a reaction where a substance is simultaneously oxidized and reduced, and is often used as an in situ reagent. oulu.firesearchgate.net In solution, it can exist in equilibrium with other species. For instance, in acetonitrile, elemental selenium reacts with selenium tetrabromide to form an equilibrium mixture containing selenium dibromide (SeBr₂), diselenium dibromide (Se₂Br₂), and elemental bromine (Br₂). wikipedia.org

The reactivity of low-valent chalcogen halides like Se₂Br₂ is a focal point of research for synthesizing novel compounds. For example, the reaction of Se₂Cl₂ with trimethylsilyl (B98337) azide (B81097) yields a compound containing the five-membered Se₃N₂Cl⁺ cation, which features selenium in both +4 and +2 oxidation states. oulu.fi This highlights the ability of low-valent selenium halides to act as precursors to more complex inorganic ring systems.

Key Reactions and Equilibria of Diselenium Dibromide

| Reaction/Equilibrium | Description | Significance |

| Disproportionation | Se₂Br₂ can disproportionate into selenium tetrahalides and elemental selenium. oulu.fi | Demonstrates the inherent instability of low-valent chalcogen halides and the need for in situ generation in many synthetic applications. |

| Equilibrium in Acetonitrile | Se + SeBr₄ ⇌ SeBr₂ + Se₂Br₂ + Br₂ wikipedia.org | Illustrates the complex equilibria that can exist in solutions of selenium bromides, providing a source of multiple reactive species. |

| Synthesis of Selenides | Used in the preparation of various organic and inorganic selenides. oulu.fiwikipedia.org | Highlights its role as a versatile reagent for introducing selenium into different molecular frameworks. |

Insights into Halogen Mixing and Exchange Mechanisms in Chalcogen Systems

Research involving diselenium dibromide has provided crucial insights into the mechanisms of halogen mixing and exchange in chalcogen halide systems. These processes are fundamental to understanding the formation and reactivity of mixed chalcogen-halogen compounds.

A significant advancement in this area was the structural characterization of mixed sulfur-selenium dihalides, specifically SeSBr₂. rsc.org These compounds can form in mixtures of disulfur (B1233692) dichloride (S₂Cl₂) and selenium halides, indicating that halogen and chalcogen exchange can occur between the parent molecules. wikipedia.org

The dynamics of these exchange processes have been investigated using advanced spectroscopic techniques. Two-dimensional nuclear magnetic resonance (NMR) exchange spectroscopy (2D-EXSY) has been particularly valuable for studying the kinetics of ⁷⁷Se exchange in mixtures of S₂Cl₂ and Se₂X₂ (where X is a halogen). rsc.org This technique allows for the direct observation of the transfer of selenium atoms between different chemical environments, providing quantitative data on the rates and pathways of exchange.

The study of halogen exchange is not limited to selenium compounds. For instance, the reaction of iron(III) chloride with an excess of boron tribromide results in a halogen exchange to form iron(III) bromide. wikipedia.org These broader principles of halogen exchange are applicable to understanding the behavior observed in chalcogen systems.

Mechanisms of Halogen and Chalcogen Exchange

| Exchange Mechanism | Description | Probing Technique |

| Chalcogen-Halogen Scrambling | In mixtures of different chalcogen halides (e.g., S₂Cl₂ and Se₂Br₂), atoms can rearrange to form mixed species like SeSBr₂. wikipedia.orgrsc.org | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Exchange Studies | Following the transfer of isotopes (e.g., ⁷⁷Se) between different molecules in a mixture to determine exchange rates and pathways. rsc.org | 2D-EXSY NMR Spectroscopy |

The insights gained from studying diselenium dibromide and related compounds have deepened the understanding of the fundamental reactivity patterns of low-valent chalcogens and the dynamic nature of halogen and chalcogen exchange in these systems.

Future Directions and Emerging Research Avenues for Diselenium Dibromide

Exploration of Novel Synthetic Pathways for Se2Br2 Variants and Analogues

The field of organoselenium chemistry is undergoing intensive development, with a focus on creating new bifunctional electrophilic reagents like selenium dibromide to synthesize novel classes of compounds. nih.gov Research is moving beyond traditional methods to explore more efficient and selective synthetic routes for creating variants and analogues of Se2Br2-derived structures.

One promising direction is the use of in situ generation of selenium dibromide from elemental selenium and bromine, which allows the reactive species to be immediately used in subsequent reactions. nih.gov This approach has been successfully applied to new cyclization, annulation, and selenocyclofunctionalization reactions. nih.gov Another innovative strategy involves "click chemistry," which emphasizes reactions that are high-yielding, simple to perform, and generate minimal byproducts. nih.govresearchgate.net For instance, highly efficient methods have been developed for preparing novel derivatives of 9-selenabicyclo[3.3.1]nonane based on the transannular addition of SeBr2 to 1,5-cyclooctadiene. nih.govresearchgate.net These methods have enabled the one-step synthesis of diamino selenabicyclo[3.3.1]nonane derivatives and their dihydrobromide salts in excellent yields (88–98%). nih.govresearchgate.net

Future work will likely focus on expanding the library of Se2Br2 analogues by reacting it with a wider variety of unsaturated compounds. mdpi.comnih.gov The discovery that adducts of selenium dibromide with alkenes can easily exchange the SeBr2 group with other unsaturated molecules, including alkynes, opens up pathways for alkene-to-alkene and alkene-to-alkyne transfer reactions. mdpi.comnih.gov This transfer reaction, which proceeds through a seleniranium species, allows for the regioselective and stereoselective synthesis of complex molecules like bis(E-2-bromovinyl) selenides. mdpi.comnih.gov

Table 1: Examples of Novel Synthetic Approaches Utilizing Se2Br2

| Synthetic Approach | Description | Key Products/Intermediates | Yields |

| In situ Generation | SeBr2 is generated from elemental selenium and bromine directly within the reaction mixture for immediate use. nih.gov | Heterocyclic selenium compounds | High |

| Click Chemistry | Transannular addition of SeBr2 to 1,5-cyclooctadiene followed by amination. nih.govresearchgate.net | 9-selenabicyclo[3.3.1]nonane derivatives | 88-98% nih.govresearchgate.net |

| SeBr2 Transfer Reactions | Exchange of SeBr2 from an alkene adduct to another unsaturated compound like an alkyne. mdpi.comnih.gov | Bis(E-2-bromovinyl) selenides | High selectivity mdpi.comnih.gov |

| Selenenylation/Bis-alkoxylation | Reaction of SeBr2 with cis,cis-1,5-cyclooctadiene in the presence of alcohols. nih.gov | 2,6-dialkoxy-9-selenabicyclo[3.3.1]nonanes | 91-98% nih.gov |

Advanced Spectroscopic Probes for Transient Species and Reaction Intermediates

Understanding the complex reaction pathways of Se2Br2 requires the ability to detect and characterize short-lived, highly reactive intermediates. Mass spectrometry has emerged as a uniquely sensitive tool for detecting low-abundance charged species, making it invaluable for studying reaction mechanisms involving selenium compounds. rsc.org Future research will increasingly pair mass spectrometry with other techniques like collision-induced dissociation, ion mobility, and ion spectroscopy to gain structural information about transient intermediates. rsc.org

Anion photoelectron spectroscopy, combined with high-level computational calculations, is a powerful approach for studying gas-phase reactions and characterizing the intermediates involved. uwa.edu.auwatsonlaserlab.com This technique has been successfully used to study the S(N)2 reaction between Br- and CH3I, identifying pre-reaction adducts and post-reaction complexes. uwa.edu.auwatsonlaserlab.com Similar methodologies can be applied to investigate the intermediates formed during the addition of Se2Br2 to alkenes and alkynes, such as the proposed seleniranium species. mdpi.comnih.gov

The integration of various advanced spectroscopic techniques will be crucial. mdpi.com Methods like Raman, NMR, and UV-visible spectroscopy can provide complementary information about the electronic and structural properties of both stable products and transient species in solution. mdpi.com Time-resolved spectroscopy could further illuminate the dynamics of Se2Br2 reactions, capturing the formation and decay of intermediates on very short timescales.

High-Level Computational Modeling of Complex Reaction Environments and Solvation Effects

Computational chemistry provides indispensable tools for understanding the structural, electronic, and thermodynamic properties of molecules like diselenium (B1237649) dihalides. pcbiochemres.compcbiochemres.com Density Functional Theory (DFT) calculations are increasingly used to investigate these compounds in various environments. pcbiochemres.compcbiochemres.com A key area of future research is the detailed modeling of solvation effects, as the solvent can significantly influence reaction pathways and product stability.

Studies using DFT and Natural Bond Orbital (NBO) analysis have investigated the structure and stability of Se2X2 (X = F, Cl, Br) compounds in the gas phase and in solvents like water, acetone, DMSO, and methanol. pcbiochemres.compcbiochemres.com These studies reveal that the solvent's dielectric constant affects bond lengths, dipole moments, and thermodynamic parameters such as Gibbs free energy and enthalpy. pcbiochemres.compcbiochemres.com For instance, in a solvent with a higher dielectric constant like water, the Se-Se bond length is shorter and the Se-Br bond length is longer, indicating a stronger anomeric effect. pcbiochemres.com

Future computational work will likely employ more sophisticated implicit and explicit solvation models, such as the Solvation Model based on Density (SMD), to better capture specific solute-solvent interactions. researchgate.net High-level calculations will also be essential for mapping out entire reaction energy surfaces, identifying transition states, and validating mechanisms proposed from experimental observations, such as the SeBr2 transfer reactions. mdpi.comnih.gov This synergy between computation and experiment is critical for developing a predictive understanding of Se2Br2 reactivity.

Table 2: Calculated Solvation Effects on Se2Br2 Properties

| Solvent | Dielectric Constant | Se-Se Bond Length | Se-Br Bond Length | Dipole Moment |

| Water | 80 | Shorter | Longer | Higher |

| DMSO | 47.2 | Intermediate | Intermediate | Intermediate |

| Methanol | 33 | Intermediate | Intermediate | Intermediate |

| Acetone | 20.7 | Longer | Shorter | Lower |

| Data derived from trends described in computational studies of Se2X2 compounds. pcbiochemres.compcbiochemres.com |

Development of Se2Br2-Derived Reagents for Catalysis in Sustainable Chemical Processes

Selenium catalysis is gaining recognition as a powerful and sustainable tool for a variety of organic transformations. sciltp.com It offers advantages such as mild reaction conditions, high selectivity, and compatibility with environmentally friendly oxidants. sciltp.com A significant future direction for Se2Br2 research is the development of novel organoselenium compounds derived from it that can act as efficient and recyclable catalysts.

One area of particular interest is the design of catalysts that mimic the function of natural enzymes. Compounds synthesized from the reaction of SeBr2 with 1,5-cyclooctadiene have been found to exhibit significant glutathione peroxidase (GPx) mimetic activity. nih.govresearchgate.net GPx is a crucial antioxidant enzyme, and synthetic mimics have potential therapeutic applications. The rigid framework of the 9-selenabicyclo[3.3.1]nonane derivatives makes the selenium atom sterically accessible, which is a promising feature for catalytic activity. nih.gov

Future research will focus on expanding the scope of Se2Br2-derived catalysts for other important reactions, such as oxidations, halogenations, and C-H functionalizations. sciltp.com By incorporating Se2Br2-derived moieties into larger molecular scaffolds or onto solid supports, it may be possible to create heterogeneous and recyclable catalytic systems, which aligns with the principles of green and sustainable chemistry. sciltp.com

Integration with Emerging Fields in Chemical Sciences (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of Se2Br2 chemistry with emerging technologies like flow chemistry and machine learning promises to revolutionize how selenium-containing compounds are synthesized and discovered. researchgate.netamt.uksyrris.com

Flow Chemistry: Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.ukyoutube.com For reactions involving reactive or hazardous reagents like Se2Br2, flow reactors provide a safer environment due to the small reaction volumes. youtube.comresearchgate.net The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and selectivities. illinois.edu Future applications could involve the multistep, automated synthesis of complex organoselenium molecules, integrating reaction, separation, and analysis into a single streamlined process. syrris.comyoutube.com

Machine Learning in Synthesis: Machine learning (ML) is rapidly becoming a powerful tool in chemical synthesis for reaction prediction, optimization, and discovery. researchgate.netmdpi.com By training algorithms on large datasets of chemical reactions, ML models can predict the outcome of new reactions, suggest optimal conditions, and even propose novel synthetic routes. researchgate.netpharmafeatures.comjetir.org In the context of Se2Br2, machine learning could be used to:

Predict the regioselectivity and stereoselectivity of Se2Br2 addition to various unsaturated substrates.

Optimize reaction conditions (solvent, temperature, catalysts) to maximize the yield of desired products. researchgate.netjetir.org

Accelerate the discovery of novel Se2Br2-derived compounds with specific properties, such as high catalytic activity or biological function. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing Se₂Br₂ with high purity?

Synthesis of Se₂Br₂ requires precise stoichiometric control of selenium and bromine under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. Evidence from halide synthesis protocols (e.g., analogous to CsBr preparation) suggests using vacuum-sealed ampoules for direct elemental reaction at controlled temperatures (80–120°C) . Post-synthesis purification via sublimation or recrystallization in non-polar solvents (e.g., carbon disulfide) is critical to isolate pure Se₂Br₂ .

Q. How can structural and compositional purity of Se₂Br₂ be validated?

Use a combination of techniques:

- X-ray diffraction (XRD) to confirm crystal structure and phase purity .

- Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to identify Se-Br vibrational modes (expected peaks: 250–300 cm⁻¹) .

- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition thresholds . Cross-referencing with databases (e.g., USP standards for bromide compounds) ensures methodological rigor .

Q. What are the key challenges in handling Se₂Br₂ in aqueous solutions?